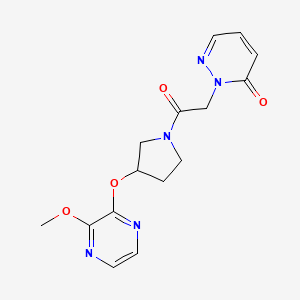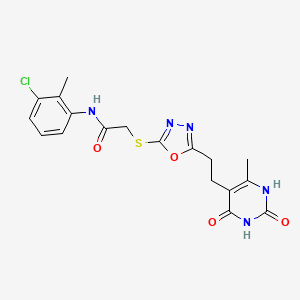![molecular formula C15H18ClN3O2 B2830826 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea CAS No. 941203-68-5](/img/structure/B2830826.png)
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea, also known as DMFU, is a synthetic compound that belongs to the class of urea derivatives. DMFU has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
Pharmacological Research Tool and Potential Drug Lead
One of the notable applications of the compound is its role as a nonpeptidic agonist of the urotensin-II receptor. Research identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954, 1) as this nonpeptidic agonist, indicating its potential as a useful pharmacological research tool and a prospective drug lead (Croston et al., 2002).
Corrosion Inhibition
The compound's derivatives, such as 1,3,5-triazinyl urea derivatives, have been evaluated for their effectiveness in inhibiting corrosion, particularly for mild steel in acidic environments. These derivatives have demonstrated efficiency as corrosion inhibitors, supporting their potential application in materials science and engineering (Mistry et al., 2011).
Metabolic Cleavage Study
In the field of metabolic studies, the compound has been used as a model to understand the mechanism of metabolic cleavage of the furan ring. This research provides insights into the metabolic pathways and transformations of such compounds in biological systems (Kobayashi et al., 1987).
Bioconjugation Studies
The compound has been studied in the context of bioconjugation, particularly focusing on the mechanism of amide formation in aqueous media. This is significant for understanding and improving bioconjugation techniques in biochemical and pharmaceutical research (Nakajima & Ikada, 1995).
Photochemical Research
Research in photochemistry has utilized derivatives of this compound, specifically in the preparation of 2-dimethylaminophenyl heterocycles. This highlights its application in synthetic organic chemistry, particularly in the formation of complex organic compounds through photochemical reactions (Guizzardi et al., 2000).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-19(2)13(14-4-3-9-21-14)10-17-15(20)18-12-7-5-11(16)6-8-12/h3-9,13H,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNVSMVLRVYLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2830743.png)
![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)
![(E)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2830746.png)





![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2830763.png)
![Tert-butyl N-(1,2-dihydroacenaphthylen-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2830764.png)
